molecular formula C21H17N3O4 B11986127 2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11986127
M. Wt: 375.4 g/mol
InChI Key: JLSQNJOPOFSVCO-HYARGMPZSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a biphenyl group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Biphenyl-4-yloxyacetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Condensation: Aldehydes or ketones with acid catalysts.

Major Products

    Reduction: Formation of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.

    Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.

    Condensation: Formation of various hydrazone derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yloxy)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in certain reactions.

    N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the biphenyl group, reducing its hydrophobic interactions.

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both biphenyl and nitrophenyl groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H17N3O4/c25-21(23-22-14-16-5-4-8-19(13-16)24(26)27)15-28-20-11-9-18(10-12-20)17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25)/b22-14+

InChI Key

JLSQNJOPOFSVCO-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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